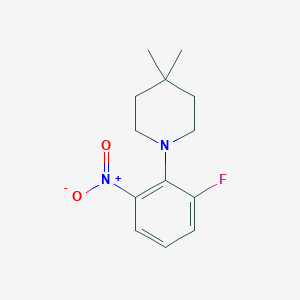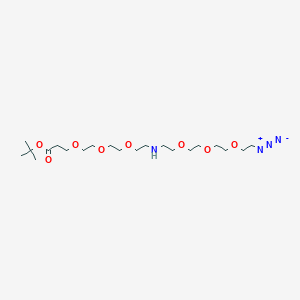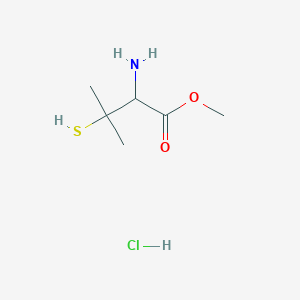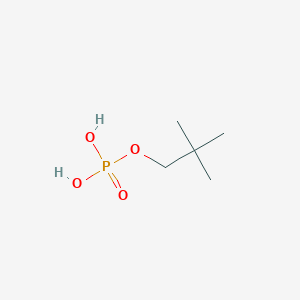
1-(2-Fluoro-6-nitrophenyl)-4,4-dimethylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoro-6-nitrophenyl)-4,4-dimethylpiperidine is a chemical compound characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a piperidine ring with two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-6-nitrophenyl)-4,4-dimethylpiperidine typically involves the nitration of aniline derivatives followed by fluorination and subsequent piperidine ring formation. One common method involves the use of 2-chloro-3-fluoronitrobenzene as a starting material, which undergoes nucleophilic substitution with a piperidine derivative under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product formation.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Fluoro-6-nitrophenyl)-4,4-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed:
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Fluoro-6-nitrophenyl)-4,4-dimethylpiperidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 1-(2-Fluoro-6-nitrophenyl)-4,4-dimethylpiperidine involves its interaction with specific molecular targets, potentially including enzymes and receptors. The fluorine and nitro groups play a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 1-(2-Fluoro-6-nitrophenyl)ethanone
- 4-(2-Fluoro-6-nitrophenyl)morpholine
- 1-Ethyl-4-(2-fluoro-6-nitrophenyl)piperazine
Uniqueness: 1-(2-Fluoro-6-nitrophenyl)-4,4-dimethylpiperidine stands out due to its unique combination of a piperidine ring with fluorine and nitro substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C13H17FN2O2 |
|---|---|
Poids moléculaire |
252.28 g/mol |
Nom IUPAC |
1-(2-fluoro-6-nitrophenyl)-4,4-dimethylpiperidine |
InChI |
InChI=1S/C13H17FN2O2/c1-13(2)6-8-15(9-7-13)12-10(14)4-3-5-11(12)16(17)18/h3-5H,6-9H2,1-2H3 |
Clé InChI |
FXQBODZDOXIXCI-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCN(CC1)C2=C(C=CC=C2F)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [2-(3-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13712272.png)







![2-(2-(Methylamino)ethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13712323.png)


![5-Iodo-3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13712332.png)


